N-(2,3-dimethoxybenzyl)cyclooctanamine
Description
N-(2,3-Dimethoxybenzyl)cyclooctanamine is a synthetic amine derivative featuring a cyclooctane ring attached to a benzyl group substituted with methoxy groups at the 2- and 3-positions. The 2,3-dimethoxybenzyl moiety is known to influence electronic and steric characteristics, which may affect reactivity, solubility, and biological activity .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]cyclooctanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-19-16-12-8-9-14(17(16)20-2)13-18-15-10-6-4-3-5-7-11-15/h8-9,12,15,18H,3-7,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENNLTXIAAUKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Substituent Position Effects: 2,3- vs. 3,4- vs. 2,4-Dimethoxybenzyl Derivatives
The position of methoxy groups on the benzyl ring significantly impacts physicochemical and biological properties:
Amine Group Variations: Cyclooctanamine vs. Smaller Cycloalkylamines
The cyclooctanamine backbone distinguishes the target compound from analogs with smaller rings or linear chains:
- Toxicity : Linear amines like ethanamine derivatives exhibit acute toxicity (e.g., H302 for oral exposure), while cyclic analogs may have distinct safety profiles due to metabolic differences .
Data Tables
Table 1: Physical Properties of Dimethoxybenzyl Derivatives
| Compound | CAS RN | mp/bp | Key Use |
|---|---|---|---|
| 2,3-Dimethoxybenzyl alcohol | 5653-67-8 | 48–51°C (mp) | Amine synthesis precursor |
| 2,4-Dimethoxybenzyl alcohol | 7314-44-5 | 177–179°C (bp) | Solvent-dependent reactions |
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